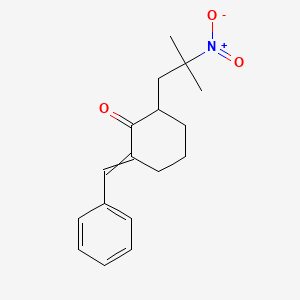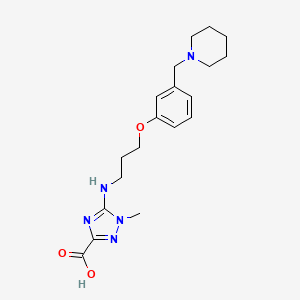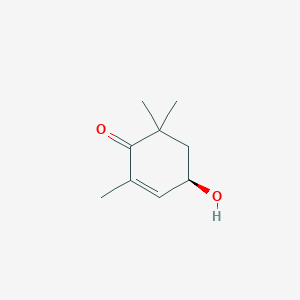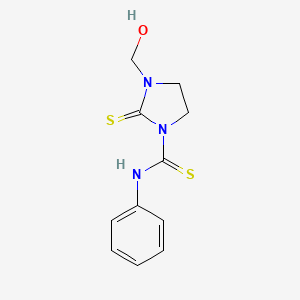
3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide is a complex organic compound that features a unique combination of functional groups, including a hydroxymethyl group, a phenyl group, and a sulfanylideneimidazolidine carbothioamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The sulfanylidene group can be reduced to form a thiol group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of thiols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide
- 3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioate
Uniqueness
3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
77505-56-7 |
|---|---|
Fórmula molecular |
C11H13N3OS2 |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide |
InChI |
InChI=1S/C11H13N3OS2/c15-8-13-6-7-14(11(13)17)10(16)12-9-4-2-1-3-5-9/h1-5,15H,6-8H2,(H,12,16) |
Clave InChI |
FXTYXSAWLBJEMM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=S)N1CO)C(=S)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline](/img/structure/B14431871.png)

![Methyl [3-chloro-4-(4-methylphenoxy)phenyl]carbamate](/img/structure/B14431892.png)

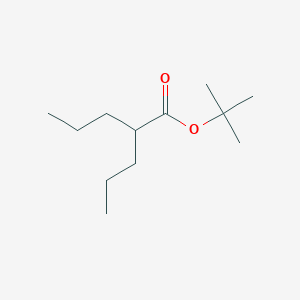
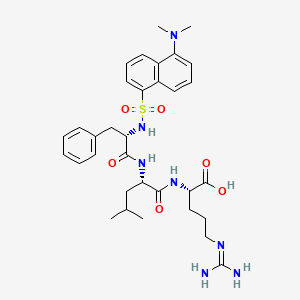

![2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B14431907.png)
